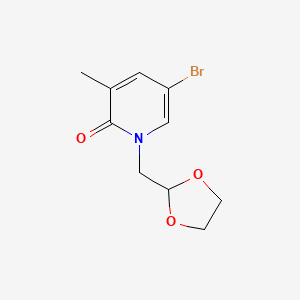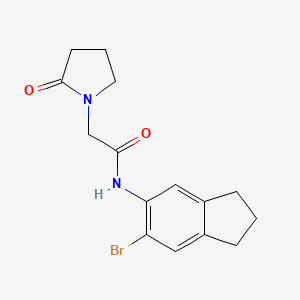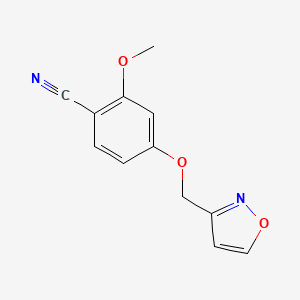
5-Bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one is an organic compound with the molecular formula C10H10BrNO3. It is a pyridone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a range of biological activities that make it an attractive target for drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one is not fully understood. However, it is believed to act through multiple pathways to exert its biological effects. This compound has been shown to modulate the activity of several enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects that make it an attractive target for drug discovery and development. This compound has been shown to have potent antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to modulate the activity of several enzymes and signaling pathways involved in the regulation of cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one in lab experiments include its potent biological activity, ease of synthesis, and availability of pure compound. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for the study of 5-Bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of novel derivatives with improved potency and selectivity.
3. Evaluation of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and microbial infections.
4. Investigation of the potential of this compound as a lead compound for the development of new drugs.
5. Exploration of the use of this compound in combination with other drugs to enhance their efficacy.
Conclusion:
In conclusion, this compound is an organic compound that exhibits a range of biological activities that make it an attractive target for drug discovery and development. This compound has been extensively studied for its potential applications in the field of medicinal chemistry, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-Bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one involves the reaction of 5-bromo-3-methylpyridin-2-one with 1,3-dioxolane in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form the final product. This synthesis method has been optimized to produce high yields of pure compound.
Applications De Recherche Scientifique
5-Bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a range of biological activities that make it an attractive target for drug discovery and development. This compound has been shown to have potent antioxidant, anti-inflammatory, and antimicrobial properties.
Propriétés
IUPAC Name |
5-bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-7-4-8(11)5-12(10(7)13)6-9-14-2-3-15-9/h4-5,9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFQKIKFYZVSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)CC2OCCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(4-Methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7679598.png)
![5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one](/img/structure/B7679613.png)
![5-Chloro-2-[[6-(hydroxymethyl)-4-oxopyran-3-yl]oxymethyl]benzonitrile](/img/structure/B7679619.png)
![2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)

![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,3-oxazole](/img/structure/B7679645.png)
![3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679652.png)
![2-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7679653.png)

![2-Methoxy-4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzonitrile](/img/structure/B7679665.png)
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7679672.png)

